![molecular formula C14H16Cl3NO3 B4192655 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine](/img/structure/B4192655.png)
2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine
Overview
Description
2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine, also known as DMTCPM, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of morpholine derivatives and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine is not yet fully understood. However, it has been proposed that 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine may inhibit the activity of enzymes involved in the biosynthesis of pro-inflammatory cytokines and prostaglandins. Additionally, 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine may induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine has been shown to exhibit anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been reported to inhibit the production of pro-inflammatory cytokines and prostaglandins. Additionally, 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine in lab experiments include its potential anti-inflammatory and anti-cancer properties. Additionally, 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine is relatively easy to synthesize and purify. However, the limitations of using 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the use of 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine in scientific research. One potential direction is the development of 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine. Finally, the potential therapeutic applications of 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine in the treatment of inflammatory diseases and cancer should be explored further.
Scientific Research Applications
2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory and anti-cancer properties. 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2,6-dimethyl-4-[(2,4,5-trichlorophenoxy)acetyl]morpholine has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2,4,5-trichlorophenoxy)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl3NO3/c1-8-5-18(6-9(2)21-8)14(19)7-20-13-4-11(16)10(15)3-12(13)17/h3-4,8-9H,5-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWUEYXCLHISNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-(2,4,5-trichlorophenoxy)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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